Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with chloro, fluoro, and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate
- Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Biological Activity
Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine class. Its unique structure, characterized by a chloro-fluorophenyl group and a propyl chain, has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure:
- Molecular Formula: C15H17ClFN2O3
- Molecular Weight: 312.75 g/mol
- CAS Number: 1449008-02-9
Structural Features
The presence of the chloro and fluorine atoms on the phenyl ring is significant as these halogens can enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For instance:
- Compounds similar to Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.0227 µM |
Compound B | S. aureus | 0.015 µM |
Ethyl 4-(2-chloro...) | E. coli, S. aureus | TBD |
Anticancer Activity
The anticancer potential of tetrahydropyrimidine derivatives has been explored extensively. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
- For example, a related compound exhibited an IC50 value of 40.54 μg/mL against A549 lung cancer cells .
Table 2: Anticancer Activity Data
Compound Name | Cancer Cell Line | IC50 Value (µg/mL) |
---|---|---|
Compound C | A549 | 40.54 |
Compound D | Caco-2 | 29.77 |
Ethyl 4-(2-chloro...) | TBD | TBD |
The biological activity of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The chloro-fluorophenyl group may enhance binding to enzyme active sites, inhibiting their function.
- Cell Cycle Arrest: Similar compounds have been shown to induce G1-phase arrest in cancer cells, leading to increased apoptosis rates .
Case Studies
A notable study highlighted the effectiveness of tetrahydropyrimidine derivatives in inhibiting tumor growth in xenograft models. The treatment led to significant reductions in tumor size without major toxicity observed in animal models . This suggests a promising therapeutic window for further development.
Properties
Molecular Formula |
C17H20ClFN2O3 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 6-(2-chloro-6-fluorophenyl)-3-methyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20ClFN2O3/c1-4-7-12-14(16(22)24-5-2)15(20-17(23)21(12)3)13-10(18)8-6-9-11(13)19/h6,8-9,15H,4-5,7H2,1-3H3,(H,20,23) |
InChI Key |
MOTWRZPALPXTPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(NC(=O)N1C)C2=C(C=CC=C2Cl)F)C(=O)OCC |
Origin of Product |
United States |
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